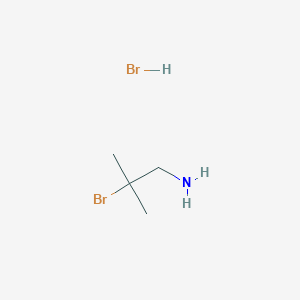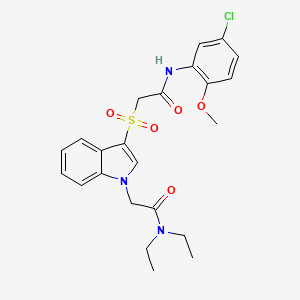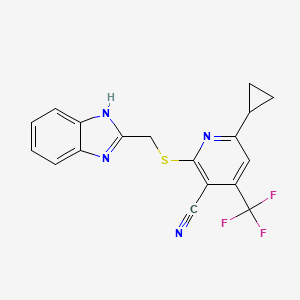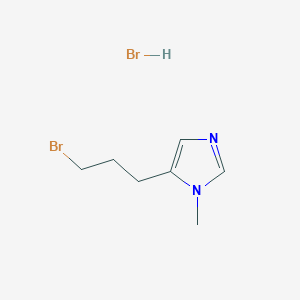
5-(3-bromopropyl)-1-methyl-1H-imidazole hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-bromopropyl)-1-methyl-1H-imidazole hydrobromide: is a chemical compound that belongs to the class of imidazole derivatives. It is characterized by the presence of a bromopropyl group attached to the imidazole ring, which is further methylated. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-bromopropyl)-1-methyl-1H-imidazole hydrobromide typically involves the bromination of an appropriate precursor. One common method is the reaction of 1-methylimidazole with 3-bromopropylamine hydrobromide under controlled conditions. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 5-(3-bromopropyl)-1-methyl-1H-imidazole hydrobromide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or DMF.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic substitution: Formation of substituted imidazole derivatives.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of 5-(propyl)-1-methyl-1H-imidazole.
Scientific Research Applications
Chemistry: 5-(3-bromopropyl)-1-methyl-1H-imidazole hydrobromide is used as a building block in organic synthesis. It is employed in the preparation of various imidazole-based compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of imidazole derivatives with biological targets. It can be used to modify biomolecules and investigate their functions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(3-bromopropyl)-1-methyl-1H-imidazole hydrobromide involves its interaction with molecular targets through the imidazole ring and the bromopropyl group. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, while the bromopropyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, thereby exerting biological effects.
Comparison with Similar Compounds
3-bromopropylamine hydrobromide: A related compound with a similar bromopropyl group but different functional groups.
1-methylimidazole: The parent imidazole compound without the bromopropyl group.
5-(propyl)-1-methyl-1H-imidazole: The reduced form of 5-(3-bromopropyl)-1-methyl-1H-imidazole hydrobromide.
Uniqueness: this compound is unique due to the presence of both the bromopropyl group and the methylated imidazole ring. This combination allows for specific reactivity and interactions that are not observed in the similar compounds listed above. The bromopropyl group provides a site for nucleophilic substitution, while the imidazole ring offers coordination and hydrogen bonding capabilities.
Properties
IUPAC Name |
5-(3-bromopropyl)-1-methylimidazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2.BrH/c1-10-6-9-5-7(10)3-2-4-8;/h5-6H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRDIPISORTWRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CCCBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-hydroxy-6-(hydroxymethyl)-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2643514.png)
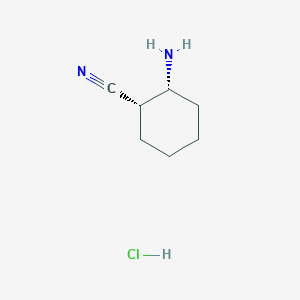
![7-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methyl-1-piperidinyl)methyl]purine-2,6-dione](/img/structure/B2643517.png)
![N-(4-methanesulfonylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide](/img/structure/B2643518.png)
![1-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B2643520.png)

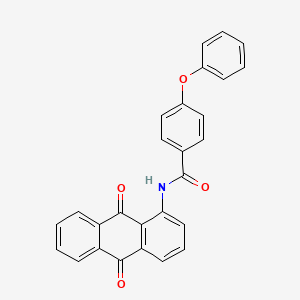
![methyl 4-(2-((2-methoxyethyl)amino)-8-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl)benzoate](/img/structure/B2643524.png)
![N-(3-Oxaspiro[5.5]undecan-9-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2643525.png)
![N'-[3-(methylsulfanyl)phenyl]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide](/img/structure/B2643526.png)
![2-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide](/img/structure/B2643528.png)
